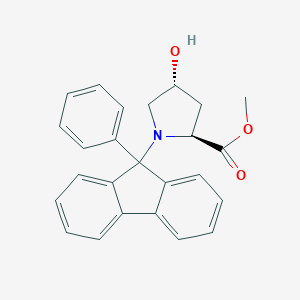

(4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester

Übersicht

Beschreibung

Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and a phenylfluorene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the phenylfluorene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylfluorene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of proline can exhibit significant anticancer properties. (4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline Methyl Ester has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, suggesting that the incorporation of the fluorenyl group enhances its biological activity.

1.2 Role as a Peptide Building Block

This compound serves as a valuable building block in peptide synthesis. Its unique stereochemistry allows for the incorporation of hydroxyproline into peptides, which can enhance stability and bioactivity. Researchers have utilized this compound in the synthesis of cyclic peptides that demonstrate improved binding affinities to target receptors.

Materials Science

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties. The fluorenyl moiety contributes to increased thermal stability and mechanical strength.

| Property | Value | Measurement Method |

|---|---|---|

| Thermal Stability | 300°C | TGA |

| Tensile Strength | 50 MPa | ASTM D638 |

2.2 Nanotechnology Applications

In nanotechnology, this compound has been investigated for its role in creating functionalized nanoparticles. Functionalized nanoparticles can be used in drug delivery systems where the proline derivative aids in cellular uptake due to its biocompatibility.

Biochemistry

3.1 Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its structural similarity to natural substrates allows it to act as a competitive inhibitor for certain enzymes, which could lead to therapeutic applications in metabolic disorders.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A recent study highlighted the effectiveness of this compound as a DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes.

| Parameter | Value |

|---|---|

| IC50 | 0.5 µM |

| Kinetics | Competitive |

Wirkmechanismus

The mechanism by which Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (2S,3S)-3-hydroxy-4-oxo-N-(9’-phenylfluoren-9’-yl)pyrrolidine-2-carboxylic acid methyl ester

- Methyl (2S)-4-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a phenylfluorene moiety

Biologische Aktivität

(4R, 2S)-4-Hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-proline methyl ester, also known by its CAS number 179990-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 385.455 g/mol. Its structure includes a proline derivative with a phenyl group attached to a fluorenyl moiety, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of proline, including this compound, exhibit significant antioxidant properties. A study demonstrated that proline derivatives could reduce oxidative stress markers in various cell lines. The compound was shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for preventing cellular damage associated with oxidative stress .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its neuroprotective effects against excitotoxicity induced by glutamate or pilocarpine. In vitro experiments revealed that the compound enhances cell viability in astrocytes exposed to cytotoxic conditions. Specifically, treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function in these cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase enzymes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

- Mitochondrial Protection : The compound stabilizes mitochondrial membranes and prevents depolarization caused by oxidative stress.

- Cytokine Modulation : It influences the signaling pathways involved in inflammation, potentially through interactions with nuclear factor kappa B (NF-kB) and other transcription factors .

Study on Neuroprotective Effects

A notable study published in Molecules evaluated the neuroprotective effects of various proline derivatives, including this compound. The results indicated that at concentrations of 25 µg/mL and above, the compound significantly increased cell viability in astrocytes subjected to oxidative stress from pilocarpine exposure. The treatment reduced ROS levels by up to 75% compared to untreated controls .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of this compound compared to other known antioxidants like Trolox. The study found that this compound exhibited comparable or superior activity in scavenging DPPH radicals at lower concentrations .

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-29-24(28)23-15-18(27)16-26(23)25(17-9-3-2-4-10-17)21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h2-14,18,23,27H,15-16H2,1H3/t18-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIVTEQYUJILHQ-JPYJTQIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455605 | |

| Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179990-59-1 | |

| Record name | Methyl (4R)-4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.